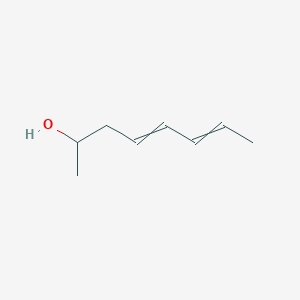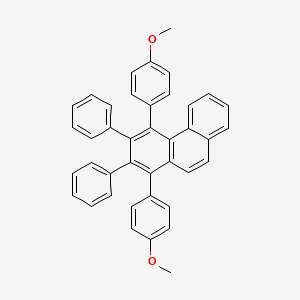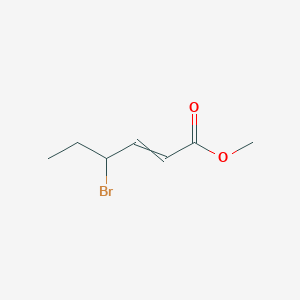
Methyl 4-bromohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromohex-2-enoate: is an organic compound with the molecular formula C7H11BrO2 It is an ester derivative of hexenoic acid, featuring a bromine atom at the fourth carbon and a double bond between the second and third carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-bromohex-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl hex-2-enoate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 4-bromohex-2-enoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in aqueous or acidic conditions.
Major Products:
Substitution: Various substituted hexenoates.
Reduction: Methyl 4-hydroxyhex-2-enoate.
Oxidation: Hexenoic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-bromohex-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or bromine substitution.
Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of methyl 4-bromohex-2-enoate in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The double bond in the molecule can also participate in addition reactions, where reagents add across the double bond, leading to various products.
Comparación Con Compuestos Similares
Methyl 4-bromocrotonate: Similar structure but with a shorter carbon chain.
Methyl 4-chlorohex-2-enoate: Chlorine atom instead of bromine.
Methyl 4-bromohexanoate: Lacks the double bond present in methyl 4-bromohex-2-enoate.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond, which provides distinct reactivity patterns compared to its analogs. This combination allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
91664-06-1 |
|---|---|
Fórmula molecular |
C7H11BrO2 |
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
methyl 4-bromohex-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-6(8)4-5-7(9)10-2/h4-6H,3H2,1-2H3 |
Clave InChI |
ITUFMJJVKOEQSC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
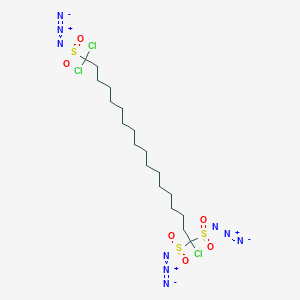
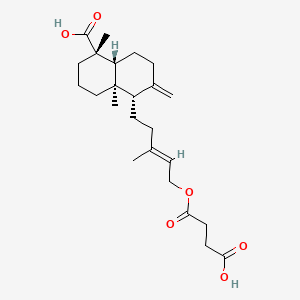
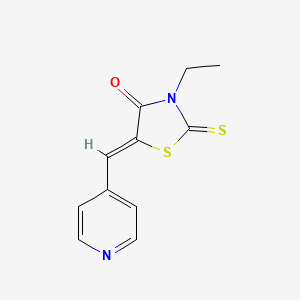
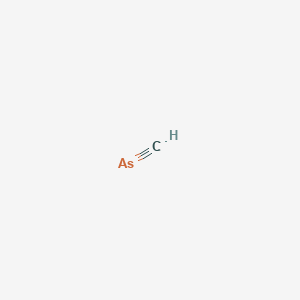
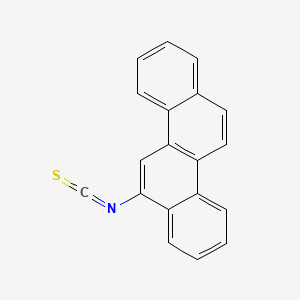
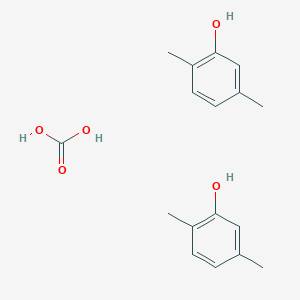
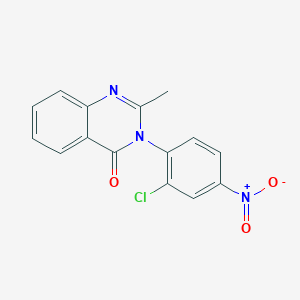
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
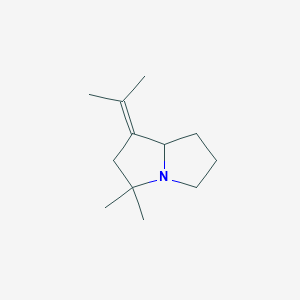

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
